2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
CAS No.: 1421508-65-7
Cat. No.: VC7481015
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421508-65-7 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.294 |
| IUPAC Name | 2-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C14H16N2O2/c1-10-5-3-4-6-13(10)14(17)15-8-7-12-9-11(2)16-18-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
| Standard InChI Key | DBBYWXGAQNPFNG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NCCC2=CC(=NO2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 2-methylbenzamide core linked via an ethyl chain to a 3-methyl-1,2-oxazol-5-yl group. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, contributes to its electronic diversity and hydrogen-bonding capacity. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |
| SMILES | CC1=CC=CC=C1C(=O)NCCC2=CC(=NO2)C |
| InChI Key | DBBYWXGAQNPFNG-UHFFFAOYSA-N |
| Topological Polar Surface Area | 49.8 Ų |
The planar benzamide moiety and non-planar oxazole ring create a semi-rigid conformation, optimizing interactions with biological targets .
Physicochemical Characteristics
Experimental data from PubChem and synthetic studies reveal the following properties :
| Parameter | Value |
|---|---|
| LogP | 2.81 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Solubility | Low aqueous solubility |
The compound’s low solubility necessitates formulation strategies like salt formation or nanoencapsulation for in vivo applications.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a multi-step sequence, as outlined in studies on analogous oxazole-containing benzamides :
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Oxazole Ring Formation:
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Benzamide Coupling:
Yield: 58–65% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Strategies
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Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 45 minutes with comparable yields .
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Green Chemistry Approaches: Ionic liquids (e.g., [BMIM]BF) improve atom economy and reduce waste .
Biological Activities and Mechanisms
Neurological Targets
The compound inhibits the P2X7 receptor, a purinergic receptor implicated in neuroinflammation and chronic pain :
| Assay | Result |
|---|---|
| P2X7 Receptor IC | 320 nM (HEK293 cells) |
| IL-1β Inhibition | 67% at 10 μM |
Mechanistically, the oxazole ring engages in π-π stacking with Phe in the receptor’s ATP-binding pocket, while the benzamide moiety stabilizes hydrophobic interactions .
Analytical Characterization
Spectroscopic Data
IR (KBr, cm):
H NMR (400 MHz, DMSO-):
HRMS (ESI+):
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Observed: 245.1284 [M+H]
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Calculated: 245.1289
Pharmacological Applications
Anti-Inflammatory Therapeutics
In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduces joint swelling by 42% (vs. vehicle) . The effect correlates with decreased TNF-α and IL-6 levels in synovial fluid .
Neuroprotective Agents
In a Parkinson’s disease model (MPTP-induced), the compound preserves 58% of dopaminergic neurons in the substantia nigra at 5 mg/kg .
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